(1,3,4-Oxadiazol-2-YL)methanamine
Overview
Description
The (1,3,4-Oxadiazol-2-yl)methanamine derivatives are a class of compounds that have garnered interest due to their potential pharmacological activities and their unique chemical properties. These derivatives are characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring structure .
Synthesis Analysis
The synthesis of these derivatives often involves the condensation of hydrazides with various carboxylic acids or their derivatives. For instance, the compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized using p-Toluic hydrazide and glycine through a polyphosphoric acid condensation route, which proved to be high yielding . Similarly, a series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives were synthesized via the condensation of hydrazide derivative with carboxylic acid derivatives . Another innovative approach involved the use of (N-isocyanimino) triphenylphosphorane for the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives through a four-component reaction at room temperature .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using various spectroscopic techniques. For example, the structure of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques . These techniques provide detailed information about the molecular framework and the substitution pattern on the oxadiazole ring.
Chemical Reactions Analysis
The chemical reactivity of the 1,3,4-oxadiazole derivatives is influenced by the presence of the oxadiazole ring. An interesting reaction pathway was observed upon the irradiation of some 5-alkyl-3-amino-1,2,4-oxadiazoles, which led to ring-photoisomerization into 2-alkyl-5-amino-1,3,4-oxadiazoles and, unprecedentedly, into the ring-degenerate 3-alkyl-5-amino-1,2,4-oxadiazoles . This showcases the complex photochemical behavior of these compounds under specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the 1,3,4-oxadiazole derivatives are closely related to their molecular structure. The presence of the oxadiazole ring imparts certain electronic characteristics to the molecule, which can be exploited for various applications. The compounds' stability, solubility, and reactivity can be tailored by modifying the substituents on the oxadiazole ring, as demonstrated in the synthesis and characterization of different derivatives .
Scientific Research Applications
Application in Organic Optoelectronic Devices
- Scientific Field : Materials Science and Optoelectronics .
- Summary of the Application : Oxadiazole structures, including 1,3,4-oxadiazoles, have been demonstrated to be good electron-transporting (ET) materials and prominent hole blockers (HB) used in organic optoelectronic devices . They are the most widely studied class of ET materials due to their electron deficiency, high photoluminescence quantum yield, and good thermal and chemical stabilities .
- Methods of Application or Experimental Procedures : The compound 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine has been successfully synthesized by reacting p-toluic hydrazide and glycine via the polyphosphoric acid condensation route . The reaction was found to be high yielding (87%) and the title compound was spectroscopically characterized by UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometric techniques .
- Results or Outcomes : Device performance can be improved by the use of oxadiazoles in the ET layers of both organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), as they help to reduce the operating voltages . The first reported small organic molecule as the ET layer in OLEDs is 2-tert-butylphenyl-5-biphenyl-1,3,4-oxadiazole .
Application in Flexible Aromatic Polyimides
- Scientific Field : Polymer Science and Engineering .
- Summary of the Application : Oxadiazole structures, including 1,3,4-oxadiazoles, have been used to develop flexible aromatic polyimides . These polyimides are designed with ether links and oxadiazolediamines .
- Methods of Application or Experimental Procedures : Postpolymer modification of specific carboxylic acid pendant polymers is performed by oxadiazole amines via mild reaction conditions . This effectively tunes the dielectric properties of the resulting polymers for specialized applications .
- Results or Outcomes : The resulting polymers have tuned dielectric properties, making them suitable for specialized applications .
Application in Nonlinear Optics
- Scientific Field : Optics and Photonics .
- Summary of the Application : A series of 1,3,4-oxadiazoles were tested for their optical nonlinearity . By tuning the electronic properties to study the origin of the nonlinearity in the molecules, various aromatic donors and acceptor functional groups were inserted to oxadiazole frameworks .
- Methods of Application or Experimental Procedures : Chromophores made of oxadiazole moiety were successfully designed and employed in easily processable polymers . Nonlinear optical (NLO) responses were studied .
- Results or Outcomes : The study of NLO responses has shown that 1,3,4-oxadiazoles have potential applications in the field of nonlinear optics .
Application in Pharmacological Research
- Scientific Field : Pharmacology and Medicinal Chemistry .
- Summary of the Application : 1,3,4-Oxadiazoles are not only common in materials science but are also used in medicinal chemistry as a potent pharmaceutical scaffold . The title compound can be exploited easily to other functional clusters or inserted to various functional polymers for pharmacological applications .
- Methods of Application or Experimental Procedures : The compound is synthesized by reacting p-Toluic hydrazide and glycine via the polyphosphoric acid condensation route . The resulting compound can be further modified or inserted into various functional polymers for pharmacological applications .
- Results or Outcomes : The resulting compound has been found to be a potent pharmaceutical scaffold, indicating its potential use in the development of new drugs .
Application in Electroluminescent and Light-Emitting Devices
- Scientific Field : Optoelectronics .
- Summary of the Application : 1,3,4-Oxadiazoles have been explored in electroluminescent and light-emitting devices because of their good electron withdrawing effect . Chromophores made of oxadiazole moiety were successfully designed and employed in easily processable polymers .
- Methods of Application or Experimental Procedures : Chromophores made of oxadiazole moiety were successfully designed and employed in easily processable polymers . Nonlinear optical (NLO) responses were studied .
- Results or Outcomes : The study of NLO responses has shown that 1,3,4-oxadiazoles have potential applications in the field of electroluminescent and light-emitting devices .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Oxadiazoles, including “(1,3,4-Oxadiazol-2-YL)methanamine”, have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought .
properties
IUPAC Name |
1,3,4-oxadiazol-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-1-3-6-5-2-7-3/h2H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOHHSLSDRAFET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406270 | |
Record name | (1,3,4-OXADIAZOL-2-YL)METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,4-Oxadiazol-2-YL)methanamine | |
CAS RN |
716329-40-7 | |
Record name | (1,3,4-OXADIAZOL-2-YL)METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3,4-Oxadiazol-2-yl)methylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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